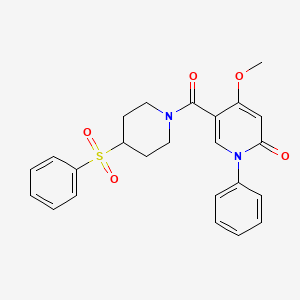

4-methoxy-1-phenyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methoxy-1-phenyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines, including the compound , serve as essential building blocks in drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active molecules. Researchers have investigated the synthesis and modification of piperidine derivatives to create novel drugs. The compound’s specific substituents and functional groups may contribute to its pharmacological properties .

Antimalarial Activity

In the pursuit of effective antimalarial agents, scientists have designed and synthesized a library of 1,4-disubstituted piperidine derivatives. These compounds were derived from 4-aminopiperidine precursors. The goal is to find cost-effective alternatives with reduced side effects for treating Plasmodium falciparum infections .

Antibacterial Agents

Structure-activity relationship (SAR) studies have explored the antibacterial activity of piperidine derivatives. Substituents on the piperidine ring significantly influence their effectiveness. For instance, N’-substituents and 4’-phenyl substituents play a crucial role in determining antibacterial potency .

Spiropiperidines

Spiropiperidines, a class of piperidine derivatives, have attracted attention due to their unique spirocyclic structure. Researchers have investigated their synthesis and potential applications in drug discovery. The compound may serve as a valuable precursor for accessing spirocyclic scaffolds .

Condensed Piperidines

Condensed piperidines, formed by fusing piperidine rings with other heterocycles, offer diverse chemical space for drug design. Researchers have explored their synthesis and biological activities. Investigating the reactivity of the compound in condensed piperidine systems could yield interesting results .

Biological Evaluation

The compound’s biological evaluation involves assessing its interactions with biological targets, such as enzymes, receptors, or proteins. Researchers study its binding affinity, selectivity, and potential therapeutic effects. Understanding its mode of action and toxicity profile is crucial for drug development .

Mécanisme D'action

Target of Action

Compounds with a piperidine ring, like “5-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one”, are often involved in interactions with proteins or enzymes that have a role in disease processes . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The specific mode of action would depend on the compound’s structure and the nature of its target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its physicochemical properties, such as its size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a disease-related enzyme, the result could be a decrease in the disease’s symptoms .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

5-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methoxy-1-phenylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-31-22-16-23(27)26(18-8-4-2-5-9-18)17-21(22)24(28)25-14-12-20(13-15-25)32(29,30)19-10-6-3-7-11-19/h2-11,16-17,20H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSGOLOHFDXGOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)

![N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2610982.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B2610984.png)